molecular formula C7H10N4O B1457262 2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one CAS No. 1378683-88-5

2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

Cat. No. B1457262
M. Wt: 166.18 g/mol
InChI Key: RPHQOQYZJLMPDS-UHFFFAOYSA-N
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Description

The compound “2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one” is a specific organic molecule. Unfortunately, there is limited information available about this compound .

Scientific Research Applications

Specific Scientific Field

Chemistry, specifically the study of substituted pyrazolo[1,5-a]pyrimidines .

2. Comprehensive and Detailed Summary of the Application: The compound is used in the synthesis of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines . This is similar to the intramolecular cyclization previously reported for the corresponding 6-acetyl derivatives .

3. Detailed Description of the Methods of Application or Experimental Procedures: The reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution leads to the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines .

4. Thorough Summary of the Results or Outcomes Obtained: The reaction results in the formation of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines . The structures of the resulting compounds have been established on the basis of NMR spectroscopy and confirmed by X-ray structure analysis .

Inhibition of KDM5A Histone Lysine Demethylase

  • Specific Scientific Field: Biochemistry, specifically the study of histone demethylation .
  • Comprehensive and Detailed Summary of the Application: The KDM5/JARID1 family of Fe (II)- and α-ketoglutarate-dependent demethylases removes methyl groups from methylated lysine 4 of histone H3 . Compounds similar to the one you mentioned have been used as inhibitors of KDM5A, a member of this family .
  • Detailed Description of the Methods of Application or Experimental Procedures: The crystal structure of the KDM5A-linked Jumonji domain was determined in complex with an inhibitor similar to the compound you mentioned .
  • Thorough Summary of the Results or Outcomes Obtained: The inhibitor was found to occupy the binding site of α-ketoglutarate, leading to inhibition of the demethylase activity of KDM5A .

Synthesis of Pyrazolo[1,5-a]pyrimidines

  • Specific Scientific Field: Organic Chemistry, specifically the synthesis of pyrazolo[1,5-a]pyrimidines .
  • Comprehensive and Detailed Summary of the Application: Compounds similar to the one you mentioned have been used in the synthesis of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines .
  • Detailed Description of the Methods of Application or Experimental Procedures: The reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution leads to the formation of these compounds .
  • Thorough Summary of the Results or Outcomes Obtained: The structures of the resulting compounds have been established on the basis of NMR spectroscopy and confirmed by X-ray structure analysis .

Inhibition of KDM5A Histone Lysine Demethylase

  • Specific Scientific Field: Biochemistry, specifically the study of histone demethylation .
  • Comprehensive and Detailed Summary of the Application: The KDM5/JARID1 family of Fe (II)- and α-ketoglutarate-dependent demethylases removes methyl groups from methylated lysine 4 of histone H3 . Compounds similar to the one you mentioned have been used as inhibitors of KDM5A, a member of this family .
  • Detailed Description of the Methods of Application or Experimental Procedures: The crystal structure of the KDM5A-linked Jumonji domain was determined in complex with an inhibitor similar to the compound you mentioned .
  • Thorough Summary of the Results or Outcomes Obtained: The inhibitor was found to occupy the binding site of α-ketoglutarate, leading to inhibition of the demethylase activity of KDM5A .

Synthesis of Pyrazolo[1,5-a]pyrimidines

  • Specific Scientific Field: Organic Chemistry, specifically the synthesis of pyrazolo[1,5-a]pyrimidines .
  • Comprehensive and Detailed Summary of the Application: Compounds similar to the one you mentioned have been used in the synthesis of 7-oxo-6-[pyrazol-3′(5′)-yl]-4,7-dihydropyrazolo[1,5-a]pyrimidines .
  • Detailed Description of the Methods of Application or Experimental Procedures: The reaction of 6-ethoxycarbonyl-7-(2-dimethylaminovinyl)pyrazolo[1,5-a]pyrimidines with hydrazine hydrate in acetic acid solution leads to the formation of these compounds .
  • Thorough Summary of the Results or Outcomes Obtained: The structures of the resulting compounds have been established on the basis of NMR spectroscopy and confirmed by X-ray structure analysis .

properties

IUPAC Name

2-amino-5-methyl-6,7-dihydropyrazolo[1,5-a]pyrazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-10-2-3-11-5(7(10)12)4-6(8)9-11/h4H,2-3H2,1H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPHQOQYZJLMPDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C(=CC(=N2)N)C1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

CAS RN

1378683-88-5
Record name 2-amino-5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-4-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Reactant of Route 2
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Reactant of Route 3
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Reactant of Route 4
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Reactant of Route 5
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one
Reactant of Route 6
2-Amino-5-methyl-6,7-dihydropyrazolo[1,5-A]pyrazin-4(5H)-one

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